

5-bromo-1H-indazole chemical properties and structure

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Compound of Interest

Compound Name: **5-bromo-1H-indazole**

Cat. No.: **B1269310**

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An In-depth Technical Guide to **5-bromo-1H-indazole**: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, **5-bromo-1H-indazole** is a compound of significant interest. As a halogenated derivative of indazole, it serves as a versatile building block and a "privileged scaffold" in medicinal chemistry. Its structure is foundational in the synthesis of a wide array of pharmacologically active molecules, leading to the development of novel therapeutic agents in fields such as oncology and neurology.^{[1][2][3]} This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and biological significance.

Chemical Structure and Identifiers

5-bromo-1H-indazole features a bicyclic structure composed of a benzene ring fused to a pyrazole ring, with a bromine atom substituted at position 5. This bromine substituent is crucial as it enhances reactivity and provides a site for further chemical modifications, which is instrumental in developing derivatives with specific biological activities.^{[1][4]}

Table 1: Chemical Identifiers for **5-bromo-1H-indazole**

Identifier	Value	Source(s)
IUPAC Name	5-bromo-1H-indazole	[5]
CAS Number	53857-57-1	[5][6]
Molecular Formula	C ₇ H ₅ BrN ₂	[5][6][7]
Molecular Weight	197.03 g/mol	[5][6][8]
InChI	1S/C7H5BrN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10)	[5][6]
InChIKey	STVHMYNPQCLUNJ-UHFFFAOYSA-N	[5][6]
Canonical SMILES	C1=CC2=C(C=C1Br)C=NN2	[5]

Physicochemical Properties

The physical and chemical properties of **5-bromo-1H-indazole** are critical for its handling, storage, and application in synthetic chemistry. It typically appears as a white to light orange crystalline powder.[6][8]

Table 2: Physicochemical Data for **5-bromo-1H-indazole**

Property	Value	Source(s)
Melting Point	123-135 °C	[6]
Boiling Point	333.8 ± 15.0 °C (Predicted)	[6][9]
Density	1.770 ± 0.06 g/cm ³ (Predicted)	[6]
pKa	12.74 ± 0.40 (Predicted)	[6]
Solubility	Soluble in methanol, DMSO, and DMF.[3][6][10] Insoluble in water.[11]	
Storage	Store sealed in a dry place at room temperature.	[6]

Synthesis and Purification

A common and effective method for synthesizing **5-bromo-1H-indazole** uses 4-bromo-2-methylaniline as the starting material. The process involves an initial acetylation followed by a diazotization and cyclization reaction.

Experimental Protocol: Synthesis from 4-bromo-2-methylaniline

This protocol is adapted from a documented procedure.[\[12\]](#)

- Acetylation: To a flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L), add acetic anhydride (0.109 L) while maintaining the temperature below 40°C. Stir the solution for 50 minutes.
- Cyclization: Add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) to the mixture. Heat the solution to reflux at 68°C for 20 hours.
- Workup and Isolation:
 - Cool the reaction mixture to 25°C and distill the volatile components under vacuum (30 mmHg, 30-40°C).
 - Add water (225 mL) in portions and continue distillation to remove remaining volatiles via azeotropic distillation.
 - Transfer the product mass back to the reaction vessel using water (50 mL) and add concentrated hydrochloric acid (400 mL). Heat the mixture to 50-55°C and add another 100 mL of acid in portions over 2 hours.
 - Cool the solution to 20°C and basify to pH 11 by adding 50% sodium hydroxide (520 g) while keeping the temperature below 37°C.
- Extraction and Purification:
 - Add water (100 mL) and ethyl acetate (350 mL) and filter the mixture through a Celite pad.
 - Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).

- Combine the organic layers, wash with brine (240 mL), and filter through another Celite pad.
- Dry the organic solution over magnesium sulfate (3 g) and filter through a silica gel pad (45 g) with ethyl acetate.
- Concentrate the eluant by rotary evaporation, adding heptane (0.45 L) during distillation until only dry solids remain.
- Slurry the solids with heptane (0.1 L), filter, and dry under vacuum at 45°C to yield the final product, **5-bromo-1H-indazole**.^[12]

*Synthesis and purification workflow for **5-bromo-1H-indazole**.*

Spectral Analysis

Structural confirmation and purity assessment of **5-bromo-1H-indazole** are typically performed using standard spectroscopic methods. While the spectra themselves are not reproduced here, data is available in various chemical databases.

- Nuclear Magnetic Resonance (¹H NMR): Provides information on the hydrogen environments in the molecule, confirming the substitution pattern on the aromatic rings.^[13]
- Infrared (IR) Spectroscopy: Helps identify characteristic functional groups present in the molecule.
- Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.

Biological and Pharmacological Significance

The indazole scaffold is a cornerstone in drug discovery, and its derivatives have demonstrated a wide range of biological activities.^{[4][14]} **5-bromo-1H-indazole**, in particular, is a key starting material for compounds with therapeutic potential.

- Anticancer Activity: Many indazole derivatives exhibit potent anticancer properties. They have been investigated as inhibitors of crucial cellular targets like Polo-like kinase 4 (PLK4) and Poly(ADP-ribose) Polymerase (PARP).^{[4][15]} Certain 1H-indazole-3-amine derivatives

have been shown to induce apoptosis in cancer cells by targeting the Bcl2 family and the p53/MDM2 pathway.[14]

- Kinase Inhibition: The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, enabling potent inhibition of various protein kinases, which are often dysregulated in cancer.[3][14]
- Synthetic Cannabinoids: The **5-bromo-1H-indazole** core is a structural feature in some synthetic cannabinoids, such as ADB-5'Br-BUTINACA, which are potent agonists of cannabinoid receptors CB1 and CB2.[16]
- Other Applications: Derivatives have also been explored for anti-inflammatory and antimicrobial activities.[4] Additionally, **5-bromo-1H-indazole** has been shown to be an effective corrosion inhibitor for copper.[6]

Signaling pathway for anticancer activity of indazole derivatives.

Key Experimental Protocols: Biological Assays

To assess the biological activity of compounds derived from **5-bromo-1H-indazole**, various in vitro assays are employed. The MTT assay is a standard colorimetric method for evaluating antiproliferative activity.

Experimental Protocol: MTT Assay for Antiproliferative Activity

This is a generalized protocol based on standard methodologies.[14]

- Cell Seeding: Plate human cancer cells (e.g., K562, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of the test compound (solubilized in DMSO, then diluted in media) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.

- Solubilization: Remove the medium and add 150 μ L of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC_{50} value (the concentration at which 50% of cell growth is inhibited).

Workflow for determining antiproliferative activity via MTT assay.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **5-bromo-1H-indazole** is classified as harmful if swallowed and causes serious eye damage.^[5] Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this compound.

Conclusion

5-bromo-1H-indazole is a high-value chemical intermediate with a well-defined profile. Its favorable chemical properties and versatile structure make it an essential building block for the synthesis of complex molecules. For researchers in drug discovery and materials science, a thorough understanding of its synthesis, properties, and biological context is crucial for leveraging its full potential in developing next-generation therapeutic agents and novel materials.

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